molecular formula C13H13F3N4 B2887462 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine CAS No. 2319723-36-7

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine

Numéro de catalogue B2887462
Numéro CAS: 2319723-36-7
Poids moléculaire: 282.27
Clé InChI: QAJBEOKFEIUCQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been thoroughly investigated.

Applications De Recherche Scientifique

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells, and it has been shown to be effective in both in vitro and in vivo models. This compound has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.

Mécanisme D'action

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in immune cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK, ITK, and Tec kinase, which are involved in B-cell signaling and immune cell activation. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth. This compound has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine in lab experiments is its specificity for BTK and other kinases involved in B-cell signaling. This specificity allows researchers to study the effects of BTK inhibition on cancer cells and immune cells without affecting other cellular pathways. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.

Orientations Futures

There are several future directions for the study of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine and its potential use in cancer treatment. One direction is to investigate the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to study the effects of this compound on different types of cancer, such as solid tumors. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of more effective cancer treatments.

Méthodes De Synthèse

The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine involves several steps, including the preparation of 3-(trifluoromethyl)pyridine, 3-(2-bromoethyl)azetidine, and 3-[(1H-pyrazol-1-yl)methyl]azetidine. The final step involves the coupling of these three compounds to form this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.

Propriétés

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-3-1-4-17-12(11)19-7-10(8-19)9-20-6-2-5-18-20/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJBEOKFEIUCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.